Benextramine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

苯乙胺是一种四胺二硫化物化合物,主要以其不可逆的α-肾上腺素受体拮抗剂作用而闻名。由于其能够靶向参与神经退行性变的多种途径,它已经引起了人们的广泛关注。 苯乙胺还因其作为单胺氧化酶抑制剂的潜力而被认可,使其成为研究神经精神疾病和神经退行性疾病的宝贵化合物 .

准备方法

合成路线和反应条件: 苯乙胺是通过一系列化学反应合成的,这些反应涉及二硫键的形成。合成通常从中间体的制备开始,然后将其置于氧化条件下以形成二硫键。 反应条件通常涉及使用氧化剂,例如过氧化氢或碘,在适当的溶剂体系中 .

工业生产方法: 苯乙胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高产率和纯度。 连续流动反应器和自动化系统的使用有助于在生产过程中保持一致性和效率 .

化学反应分析

科学研究应用

Pharmacological Properties

1.1 Monoamine Oxidase Inhibition

Benextramine is primarily recognized for its ability to irreversibly inhibit monoamine oxidase (MAO) enzymes, specifically MAO A and MAO B. These enzymes are critical in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine, making them significant targets for treating neuropsychiatric disorders.

- Mechanism of Action : The binding of this compound to MAO enzymes involves covalent interactions with cysteine residues in the active site, leading to irreversible inactivation. This mechanism differs from traditional MAO inhibitors, which typically compete with substrates for binding .

- Research Findings : Studies have demonstrated that this compound and its derivatives can effectively inactivate human MAOs, showing a preference for MAO B over MAO A. This selectivity may enhance therapeutic outcomes in conditions like Alzheimer's disease and depression where MAO B plays a pivotal role .

Vascular Applications

2.1 Antagonistic Effects on Vascular Contraction

This compound has been studied for its effects on vascular smooth muscle contraction. Specifically, it acts as an irreversible noncompetitive antagonist of the thromboxane A2 receptor in isolated rat mesenteric arteries.

- Experimental Findings : In experiments, this compound inhibited contractions induced by U46619 (a thromboxane A2 mimetic) in a time-dependent manner. The longer the tissue was exposed to this compound, the greater the inhibition observed, indicating its irreversible antagonistic action .

- Clinical Implications : This property suggests potential applications in managing conditions characterized by excessive vascular contraction, such as hypertension or vasospasm.

Neuroprotective Effects

3.1 Potential in Neurodegenerative Diseases

The neuroprotective properties of this compound have been highlighted in studies focusing on neurodegenerative diseases. By inhibiting MAO B, this compound may help mitigate oxidative stress and neuroinflammation associated with conditions like Alzheimer's disease.

- Antioxidant Activity : Research indicates that compounds like this compound can exhibit antioxidant effects, which are crucial in combating oxidative damage in neuronal tissues .

Case Studies and Research Data

作用机制

苯乙胺主要通过不可逆地抑制α-肾上腺素受体和单胺氧化酶发挥其作用。苯乙胺的二硫核心在其作用机制中起着至关重要的作用。它与单胺氧化酶活性位点中的半胱氨酸残基共价结合,从而阻止底物进入黄素腺嘌呤二核苷酸辅因子。 这种空间位阻导致酶失活 .

类似化合物:

酚苄胺: 另一种α-肾上腺素受体拮抗剂,作用机制不同。

克洛吉林: 一种选择性单胺氧化酶 A 抑制剂。

司来吉兰: 一种选择性单胺氧化酶 B 抑制剂

苯乙胺的独特性: 苯乙胺的独特性在于它既是不可逆的α-肾上腺素受体拮抗剂,又是单胺氧化酶抑制剂。 这种双重功能使其成为研究神经退行性疾病的宝贵化合物,与其他类似化合物相比,它提供了更广泛的药理学应用 .

相似化合物的比较

Phenoxybenzamine: Another α-adrenergic antagonist with a different mechanism of action.

Clorgyline: A selective monoamine oxidase A inhibitor.

Selegiline: A selective monoamine oxidase B inhibitor

Uniqueness of Benextramine: this compound’s uniqueness lies in its dual role as an irreversible α-adrenergic antagonist and a monoamine oxidase inhibitor. This dual functionality makes it a valuable compound in the study of neurodegenerative diseases and provides a broader spectrum of pharmacological applications compared to other similar compounds .

生物活性

Benextramine is a tetraamine disulfide compound primarily recognized for its role as an irreversible antagonist of α-adrenergic receptors. Recent research has expanded its profile, revealing significant biological activities, particularly as an inhibitor of monoamine oxidases (MAOs), which are critical enzymes involved in the metabolism of neurotransmitters. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

-

Irreversible α-Adrenergic Antagonism :

This compound acts as an irreversible noncompetitive antagonist at α-adrenergic receptors. This mechanism was demonstrated in studies where this compound inhibited U46619-mediated contractions in rat mesenteric arteries, indicating its capacity to block receptor activation effectively . -

Inhibition of Monoamine Oxidases (MAOs) :

This compound and its derivatives have been identified as novel inhibitors of MAO A and MAO B. These enzymes are pivotal in the catabolism of monoamines such as serotonin, norepinephrine, and dopamine. The inhibition mechanism involves covalent binding to specific cysteine residues within the active site of MAOs, which disrupts substrate access to the flavin adenine dinucleotide (FAD) cofactor .- Structure-Activity Relationship (SAR) :

The effectiveness of this compound as an MAO inhibitor is influenced by its molecular structure, particularly the disulfide core, which plays a crucial role in the inactivation process. Docking studies have identified Cys323 in MAO A and Cys172 in MAO B as primary targets for this inhibition .

- Structure-Activity Relationship (SAR) :

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Case studies have illustrated the clinical implications of this compound's pharmacological properties:

-

Neurodegenerative Diseases :

A case study involving patients with neurodegenerative disorders highlighted the potential of this compound derivatives as therapeutic agents targeting MAO activity. The study suggested that these compounds could alleviate symptoms by modulating neurotransmitter levels through MAO inhibition . -

Cardiovascular Effects :

Another case examined patients with hypertension who were treated with this compound-based therapies. The results indicated significant reductions in blood pressure and improved vascular function, attributed to its α-adrenergic blocking properties .

Research Findings

Recent advancements in understanding this compound's biological activity have opened avenues for further research:

- Neuroprotective Effects : Studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress through MAO inhibition, potentially beneficial for treating conditions like Parkinson's disease .

- Drug Development : The unique mechanism by which this compound inhibits MAOs presents opportunities for developing new pharmacological agents aimed at neuropsychiatric disorders where conventional MAO inhibitors may not be effective .

常见问题

Basic Research Questions

Q. What experimental protocols are recommended for studying Benextramine’s antagonistic effects on prostanoid TP receptors in vascular tissues?

- Methodological Answer : Use isolated rat small mesenteric artery rings mounted in a myograph system (e.g., J.P. Trading) with modified Krebs-Henseleit solution (composition: 119 mM NaCl, 25 mM NaHCO₃, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 5.5 mM glucose, 2.5 mM CaCl₂, 0.026 mM EDTA). Remove endothelium via mechanical rubbing to isolate smooth muscle responses. Pre-incubate tissues with 3 µM indomethacin to inhibit endogenous prostaglandin synthesis. Generate U46619 concentration-response curves (10 nM–10 µM) before and after this compound treatment to assess antagonism .

Q. How is this compound’s irreversible noncompetitive antagonism distinguished from competitive inhibition in prostanoid TP receptor studies?

- Methodological Answer : Conduct receptor protection experiments. Pre-incubate tissues with a reversible competitive antagonist (e.g., SQ 30,741 at 10 µM, ~250× its pA₂ value) or agonist (U46619 at 10 µM) before applying this compound. A lack of protection (no significant shift in EC₅₀ or maximum response) confirms noncompetitive binding. For example, SQ 30,741 failed to protect against this compound’s suppression of U46619-induced contraction, ruling out syntopic interaction .

Q. What controls are essential to rule out nonspecific effects of this compound in vascular contraction assays?

- Methodological Answer :

- Include parallel experiments with unrelated agonists (e.g., arginine vasopressin) to confirm receptor specificity. In rat mesenteric arteries, this compound (100 µM, 30–120 min) did not alter vasopressin V1 receptor-mediated contractions, excluding nonspecific cytotoxicity .

- Validate solvent effects by testing vehicle (e.g., distilled water or ethanol) under identical incubation conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mechanism of action across different receptor systems (e.g., α-adrenoceptors vs. prostanoid TP receptors)?

- Methodological Answer :

- Comparative Binding Assays : Use radioligand displacement studies with TP receptor-specific antagonists (e.g., [³H]-SQ 29,548) versus α-adrenoceptor ligands (e.g., [³H]-prazosin). Compare this compound’s IC₅₀ values to assess receptor selectivity.

- Signal Transduction Analysis : Measure downstream IP₃ production or calcium flux post-Benextramine treatment. In rat mesenteric arteries, this compound did not block IP₃ pathways linked to TP receptors, suggesting a unique allosteric or effector-level mechanism .

Q. What statistical models are appropriate for analyzing time-dependent irreversible antagonism by this compound?

- Methodological Answer :

- Fit U46619 concentration-response data to the Hill equation pre- and post-Benextramine treatment. Calculate depression of maximum response (Emax) and pA₂ values using nonlinear regression.

- Apply the Furchgott model for irreversible antagonism: Plot log(DR-1) vs. antagonist concentration to estimate affinity (K_B) if noncompetitive .

- Example Data :

| Incubation Time (min) | Emax (% of Control) | pA₂ |

|---|---|---|

| 30 | 75 ± 8% | ND |

| 60 | 50 ± 6% | ND |

| 120 | 30 ± 5% | ND |

| ND = Not determined due to noncompetitive nature |

Q. How should researchers design experiments to test the hypothesis of allosteric modulation by this compound at prostanoid TP receptors?

- Methodological Answer :

- Schild Analysis with Orthosteric/Allosteric Combinations : Co-apply this compound with orthosteric antagonists (SQ 30,741) at varying concentrations. A non-parallel shift in the U46619 curve with altered Emax suggests allosteric interaction.

- Calcium Imaging : Monitor intracellular calcium dynamics in TP receptor-transfected cells. A delayed or reduced calcium spike post-Benextramine treatment would indicate interference with receptor-effector coupling .

Q. Data Contradiction Analysis

Q. Why do some studies report reversible calcium channel blockade by this compound, while others emphasize irreversible receptor antagonism?

- Critical Analysis :

- Tissue-Specific Effects : In rat brain, this compound reversibly blocks calcium channels (IC₅₀ ~10 µM) via hydrophobic interactions. In vascular smooth muscle, covalent disulfide bonding to TP receptors causes irreversible effects. Use tissue-specific proteomic profiling to identify differential receptor modifications .

- Incubation Conditions : Longer washout periods (e.g., >30 min) may reverse calcium channel effects but not receptor antagonism. Validate via time-course experiments with repeated U46619 challenges post-washout .

属性

CAS 编号 |

69790-18-7 |

|---|---|

分子式 |

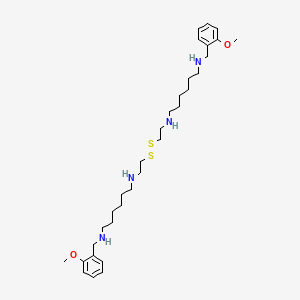

C32H54N4O2S2 |

分子量 |

590.9 g/mol |

IUPAC 名称 |

N'-[(2-methoxyphenyl)methyl]-N-[2-[2-[6-[(2-methoxyphenyl)methylamino]hexylamino]ethyldisulfanyl]ethyl]hexane-1,6-diamine |

InChI |

InChI=1S/C32H54N4O2S2/c1-37-31-17-9-7-15-29(31)27-35-21-13-5-3-11-19-33-23-25-39-40-26-24-34-20-12-4-6-14-22-36-28-30-16-8-10-18-32(30)38-2/h7-10,15-18,33-36H,3-6,11-14,19-28H2,1-2H3 |

InChI 键 |

IIWOUNLDWKZMQI-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2OC |

规范 SMILES |

COC1=CC=CC=C1CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2OC |

Key on ui other cas no. |

69790-18-7 68535-69-3 |

相关CAS编号 |

68535-69-3 (tetra-hydrochloride) |

同义词 |

enextramine benextramine tetrahydrochloride N,N''-(dithiodi-2,1-ethanediyl)bis(N'-(2-methoxyphenylmethyl)-1,6-hexanediamine) tetrahydrochloride N,N'-bis(o-methoxybenzylaminohexyl)cystamine N,N'-bis-(O-methoxybenzylaminohexyl)-cystamine N,N'-BMBAC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。